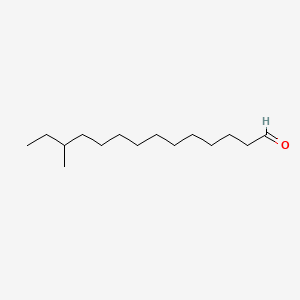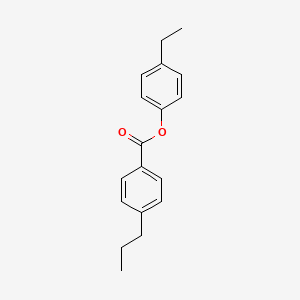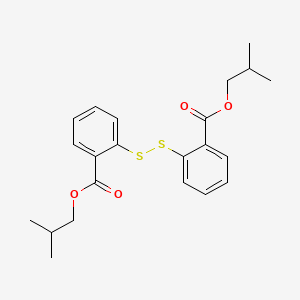
Diisobutyl 2,2'-dithiobisbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl 2,2’-dithiobisbenzoate is a chemical compound with the molecular formula C22H26O4S2. It is known for its unique structure, which includes two benzoate groups connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with isobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of diisobutyl 2,2’-dithiobisbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl 2,2’-dithiobisbenzoate undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Diisobutyl 2,2’-dithiobisbenzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used as an additive in lubricants and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of diisobutyl 2,2’-dithiobisbenzoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can modulate oxidative stress pathways and interact with cellular thiols, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Dibutyl phthalate: Another phthalate ester with similar applications.
Diethyl phthalate: Used in cosmetics and personal care products.
Uniqueness
Diisobutyl 2,2’-dithiobisbenzoate is unique due to its disulfide bond, which imparts distinctive redox properties. This makes it particularly useful in applications requiring oxidative stability and reactivity, setting it apart from other similar compounds .
Properties
CAS No. |
81050-13-7 |
|---|---|
Molecular Formula |
C22H26O4S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
2-methylpropyl 2-[[2-(2-methylpropoxycarbonyl)phenyl]disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-15(2)13-25-21(23)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22(24)26-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
ZHMPSNIPJWEEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




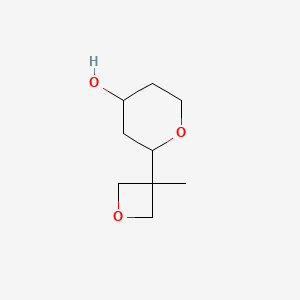
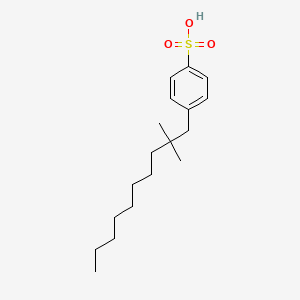
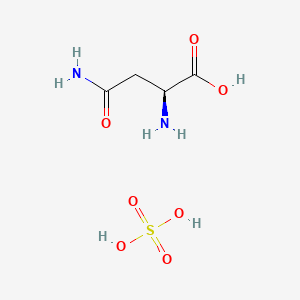

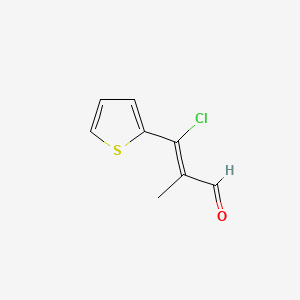

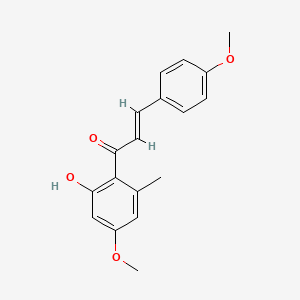

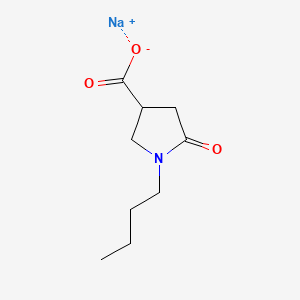
![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
